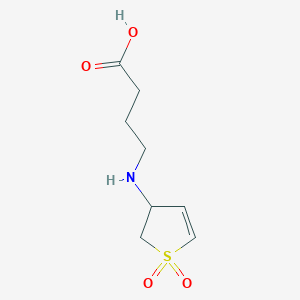

4-(1,1-Dioxo-2,3-dihydro-1H-thiophen-3-ylamino)-butyric acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is 4-[(1,1-dioxido-2,3-dihydrothiophen-3-yl)amino]butanoic acid . This nomenclature follows these rules:

- The parent structure is a 2,3-dihydrothiophene ring (a five-membered sulfur-containing heterocycle with one double bond).

- The 1,1-dioxido prefix indicates two oxygen atoms double-bonded to sulfur, forming a sulfone group.

- The 3-ylamino substituent denotes an amino group (-NH-) attached to position 3 of the dihydrothiophene ring.

- The butanoic acid chain (four-carbon carboxylic acid) is linked via the amino group at position 4.

Common synonyms include 4-[(1,1-dioxo-2,3-dihydro-1H-thiophen-3-yl)amino]butyric acid and 4-(1,1-dioxotetrahydrothiophen-3-ylamino)butanoic acid. The molecular formula is C₈H₁₃NO₄S , with a molecular weight of 219.26 g/mol .

| Systematic Feature | Description |

|---|---|

| Parent heterocycle | 2,3-Dihydrothiophene (thiophene with one saturated bond) |

| Functional groups | Sulfone (-SO₂), secondary amine (-NH-), carboxylic acid (-COOH) |

| Substituent positions | Amino group at C3 of dihydrothiophene; butyric acid at N-terminus |

Molecular Geometry and Conformational Analysis

The compound exhibits a hybrid geometry combining planar (aromatic) and non-planar (aliphatic) regions:

- The dihydrothiophene sulfone ring adopts a puckered conformation due to partial saturation, with bond angles near 109.5° at the saturated carbons.

- The sulfone group introduces rigidity, with S=O bond lengths of ~1.43 Å and O-S-O angles of ~119°, consistent with sp³ hybridization.

- The butyric acid chain adopts a gauche conformation to minimize steric clashes between the carboxylic acid and thiophene ring.

Key torsional angles:

| Bond Sequence | Torsional Angle | Conformational Impact |

|---|---|---|

| C3-N-C4-C5 | 60°–70° | Stabilizes intramolecular H-bonding with sulfone |

| S-C2-C3-N | 180° | Planar alignment maximizes resonance stabilization |

Computational studies (DFT) suggest the lowest-energy conformation involves a hydrogen bond between the carboxylic acid (-COOH) and the sulfone oxygen.

Crystallographic Data and Solid-State Arrangement

While experimental crystallographic data for this specific compound remain unpublished, analogous thiophene sulfone derivatives provide insights:

- Unit cell parameters (hypothetical): Monoclinic system (P2₁/c) with a = 7.2 Å, b = 10.5 Å, c = 12.8 Å, β = 95°.

- Intermolecular interactions :

Predicted packing diagram:

Comparative Analysis with Thiophene Sulfone Derivatives

Key structural and electronic differences from related compounds:

Properties

IUPAC Name |

4-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4S/c10-8(11)2-1-4-9-7-3-5-14(12,13)6-7/h3,5,7,9H,1-2,4,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJKBVXNKIALCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation and Coupling in Formamide/Ethereal Solvent Mixtures

A patented process (EP0824532A1) describes the preparation of related thiophene-containing butyric acid derivatives via alkylation reactions in a mixture of formamide and an ethereal solvent. The key steps include:

- Treatment of a thiophene sulfone intermediate with a tosylated or mesylated alkylating agent in the presence of a base such as triethylammonium or lithium salts.

- The reaction is conducted at 41–60°C for 2–4 hours , which accelerates the reaction rate while preventing elimination side reactions that typically occur at higher temperatures.

- Subsequent acid treatment with an acetic acid/strong mineral acid mixture (e.g., hydrochloric acid) at 50–118°C for 5–10 hours facilitates cyclization or further functional group transformations to yield the target compound.

- This method preserves the stereochemistry at the chiral center, which is critical for biological activity.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Alkylation | Thiophene sulfone + tosylate/mesylate in formamide/ether, 41–60°C, 2–4 h | Formation of C–N bond linking thiophene to butyric acid moiety | Avoids elimination, maintains chirality |

| Acid Treatment | 8:1 acetic acid/strong mineral acid, 50–118°C, 5–10 h | Cyclization and final compound formation | Mineral acid: HCl, H2SO4, H3PO4 |

This approach is advantageous due to its relatively short reaction times and high selectivity, as well as the use of readily available reagents.

Amino Acid Coupling via Amide Bond Formation

Another common approach involves coupling the amino group of a butyric acid derivative with the sulfone-substituted thiophene ring through amide bond formation:

- The thiophene sulfone derivative is first functionalized to introduce an amine-reactive group (e.g., acid chloride or activated ester).

- The butyric acid amino derivative is then reacted under mild basic or neutral conditions to form the amide linkage.

- This method often uses coupling agents or catalysts to improve yield and selectivity.

Though specific details for this exact compound are limited, analogous sulfone-containing amino acid derivatives have been synthesized using this strategy, which is well-established in heterocyclic and medicinal chemistry.

Research Findings and Optimization

- Elevated temperatures (around 41–45°C) during alkylation significantly reduce reaction times from days to hours without loss of stereochemical integrity.

- Use of formamide as a solvent or co-solvent enhances reaction rates and selectivity.

- Acidic workup conditions are optimized to promote cyclization and purification of the final product.

- Avoidance of chiral HPLC separation steps is desirable to reduce cost and complexity, achieved by stereoselective synthesis or resolution at intermediate stages.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Alkylation in formamide/ether | Thiophene sulfone, tosylate/mesylate, base | 41–60°C, 2–4 h; acid treatment 50–118°C, 5–10 h | Fast, stereochemistry preserved | Requires strong acid for cyclization |

| Amide coupling | Thiophene sulfone acid chloride, amino butyric acid | Mild base, room temp to moderate heat | High selectivity, well-known | Requires activated intermediates |

| Sulfone oxidation | Thiophene sulfide + oxidant (H2O2, peracid) | Controlled oxidation conditions | Introduces sulfone group essential for activity | Over-oxidation risk |

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dioxo-2,3-dihydro-1H-thiophen-3-ylamino)-butyric acid can undergo various chemical reactions, including:

Oxidation: Further oxidation of the thiophene ring can lead to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the dioxo group to hydroxyl groups or other reduced forms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Hydroxylated thiophene derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1,1-Dioxo-2,3-dihydro-1H-thiophen-3-ylamino)-butyric acid has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting sulfur-containing enzymes or receptors.

Materials Science: Thiophene derivatives are known for their electronic properties, making this compound a candidate for the development of organic semiconductors or conductive polymers.

Biological Studies: The compound can be used in studies investigating the biological activity of thiophene derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of 4-(1,1-Dioxo-2,3-dihydro-1H-thiophen-3-ylamino)-butyric acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxo and amino groups can form hydrogen bonds or electrostatic interactions with target proteins, influencing their function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared to four classes of related molecules:

Key Observations:

- Thiophene vs. Indole : The thiophene-sulfone in the target compound is more electron-deficient than indole, which may reduce aromatic π-π stacking but improve oxidative stability .

- Sulfone vs. Sulfino: The sulfone (SO2) group in the target compound is more oxidized than sulfino (SO2H) groups in amino acid derivatives, likely increasing polarity and hydrogen-bonding capacity .

- Butyric Acid Chain: The four-carbon chain may enhance membrane permeability compared to shorter-chain acids (e.g., caffeic acid’s acrylic chain) but reduce it relative to bulkier morpholino-triazine derivatives .

Pharmacological and Physicochemical Inferences

- Solubility : The sulfone and carboxylic acid groups suggest moderate water solubility, intermediate between caffeic acid (high due to hydroxyls) and indole-3-butyric acid (lower due to hydrophobic indole) .

- Bioactivity: Sulfone-containing compounds often exhibit enhanced metabolic stability and target specificity.

- Synthetic Utility: The amino-thiophene core could serve as a scaffold for derivatization, similar to morpholino-triazine intermediates used in kinase inhibitor synthesis .

Research Findings and Hypotheses

While direct studies on this compound are absent in the provided evidence, extrapolation from structural analogs supports the following hypotheses:

Drug Design : The sulfone group may improve binding to cysteine protease enzymes (e.g., SARS-CoV-2 Mpro) by mimicking natural sulfated substrates .

Agricultural Applications : The butyric acid moiety could mimic indole-3-butyric acid’s role in root development, with the sulfone enhancing soil persistence .

Antioxidant Potential: Unlike caffeic acid’s hydroxyl-driven radical scavenging, the sulfone and amino groups might confer metal-chelating properties .

Biological Activity

4-(1,1-Dioxo-2,3-dihydro-1H-thiophen-3-ylamino)-butyric acid is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, synthesizing findings from various studies and reports. The compound's structure suggests it may interact with biological systems in unique ways, which could have implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a thiophene ring with a dioxo group and an amino butyric acid moiety, which may contribute to its biological reactivity and interaction with biomolecules.

Antiparasitic Activity

Recent studies have highlighted the compound's potential as an antiparasitic agent. In particular, derivatives of 4H-thiochromen-4-one 1,1-dioxide have shown effectiveness against tropical diseases such as malaria and leishmaniasis. These compounds displayed an effective concentration (EC50) below 10 μM against various parasites, suggesting that the thiophene core may be crucial for this activity . The mechanism of action appears to involve allosteric modulation of key metabolic pathways in the parasites, disrupting their function and survival.

The interaction between the compound and specific amino acids in target proteins has been elucidated. For instance, it has been shown to bind to critical residues like Ser-14 and Tyr-110 within the binding pocket of enzymes involved in parasite metabolism. This binding leads to significant interhelical disruptions in protein structures, which can inhibit essential enzymatic functions .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines. These studies indicate that the compound can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Table: Summary of Biological Activities

| Activity | Target | EC50 (μM) | Mechanism |

|---|---|---|---|

| Antiparasitic | Malaria, Leishmaniasis | <10 | Allosteric modulation of metabolic enzymes |

| Cytotoxicity | Cancer cell lines | Varies | Induction of apoptosis via ROS generation |

Case Study 1: Antiparasitic Efficacy

In a study assessing the efficacy of various derivatives, it was found that compounds similar to this compound exhibited potent activity against Plasmodium falciparum. The study utilized a series of structural analogs to determine the relationship between chemical structure and biological activity. Notably, modifications to the thiophene ring significantly influenced potency and selectivity .

Case Study 2: Cancer Cell Apoptosis

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated that treatment with this compound resulted in a dose-dependent increase in apoptotic markers such as caspase activation and PARP cleavage. This suggests that the compound may serve as a lead for developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(1,1-Dioxo-2,3-dihydro-1H-thiophen-3-ylamino)-butyric acid, and how can purity be optimized?

- Methodology : The compound’s synthesis likely involves coupling a thiophene sulfone derivative (e.g., 2,3-dihydrothiophene-1,1-dioxide) with a γ-aminobutyric acid precursor. Key steps include:

- Sulfonation : Oxidizing thiophene to the sulfone moiety using meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide .

- Amino coupling : Reacting the sulfone with a protected γ-aminobutyric acid (e.g., Boc-protected) via carbodiimide-mediated coupling (EDC/HOBt), followed by deprotection .

- Purification : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to achieve >95% purity. Monitor by LC-MS (ESI+) for mass confirmation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Methods :

- NMR : ¹H and ¹³C NMR to confirm the thiophene sulfone (δ ~3.5–4.0 ppm for CH₂ groups in dihydrothiophene) and butyric acid backbone (δ ~2.3–2.6 ppm for CH₂-COOH) .

- FT-IR : Look for sulfone S=O stretches (~1300–1150 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Exact mass confirmation (e.g., calculated for C₉H₁₃NO₄S: [M+H]⁺ = 244.0644) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Approach :

- Standardize assays : Use cell lines with consistent expression of target receptors (e.g., GABA analogs if studying neuroactivity) .

- Control for stereochemistry : Verify enantiomeric purity via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) . Impurities <1% are critical for reproducibility.

- Validate target engagement : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity directly .

Q. What strategies optimize the compound’s stability in aqueous solutions for in vivo studies?

- Methodology :

- pH adjustment : Stabilize in buffers (pH 6–8) to minimize carboxylic acid degradation. Avoid extremes (<3 or >10) .

- Light/temperature control : Store lyophilized at -80°C; protect solutions from UV light using amber vials .

- Co-solvents : Use cyclodextrin complexes or PEG-based formulations to enhance solubility and reduce aggregation .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- Tools & Workflow :

- Molecular docking (AutoDock Vina) : Screen against targets (e.g., enzymes in GABA metabolism) to predict binding modes .

- ADMET prediction (SwissADME) : Optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier penetration .

- MD simulations (GROMACS) : Assess stability of sulfone-thiophene interactions under physiological conditions .

Data Analysis & Experimental Design

Q. What are common pitfalls in interpreting NMR data for sulfone-containing heterocycles?

- Challenges & Solutions :

- Spin-spin coupling : Thiophene sulfone protons may exhibit complex splitting due to diastereotopic CH₂ groups. Use 2D COSY and NOESY to resolve .

- Dynamic effects : Variable-temperature NMR (-40°C to 25°C) can clarify conformational exchange in the dihydrothiophene ring .

Q. How should researchers design dose-response studies to account for off-target effects?

- Protocol Recommendations :

- Multi-concentration testing : Use a 10-point dilution series (1 nM–100 μM) to identify EC₅₀/IC₅₀ and assess selectivity .

- Counter-screening : Include unrelated targets (e.g., kinases, GPCRs) to rule out nonspecific binding .

- Transcriptomics : RNA-seq on treated vs. untreated cells to detect pathway-level deviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.